A Technical Guide to the Structure of N6-benzoyl-2',3'-isopropylidene adenosine
A Technical Guide to the Structure of N6-benzoyl-2',3'-isopropylidene adenosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive technical resource on the molecular architecture of N6-benzoyl-2',3'-isopropylidene adenosine. It provides a detailed examination of its structural components, the rationale behind its synthesis, and its applications as a pivotal intermediate in the development of novel therapeutics.
Core Structural Analysis
N6-benzoyl-2',3'-isopropylidene adenosine is a chemically modified derivative of the naturally occurring nucleoside, adenosine. Its structure is strategically designed with protecting groups to allow for regioselective modifications at other positions of the molecule. The molecular formula is C₂₀H₂₁N₅O₅, and it has a molecular weight of 411.41 g/mol .[1]
Key Structural Features:
-
Adenosine Scaffold: The core of the molecule is adenosine, which consists of an adenine base linked to a ribose sugar via a β-N9-glycosidic bond.
-
N6-Benzoyl Protecting Group: The exocyclic amine (N6) of the adenine base is protected by a benzoyl group. This group is introduced to decrease the nucleophilicity of the N6 nitrogen, thus preventing it from participating in undesired side reactions during synthesis.[2] This protecting group is stable under various conditions but can be readily removed using basic conditions, such as methanolic ammonia.[2]
-
2',3'-Isopropylidene Protecting Group: The 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene group, forming a five-membered ring.[3][4][5] This protection is crucial for preventing reactions at these positions and directing chemical modifications to the 5'-hydroxyl group.[3][5][6] The isopropylidene group is stable but can be cleaved under mild acidic conditions.[5][7]
Caption: Molecular structure of N6-benzoyl-2',3'-isopropylidene adenosine highlighting its key functional components.
Synthesis and Rationale
The synthesis of N6-benzoyl-2',3'-isopropylidene adenosine is a multi-step process that relies on the strategic application of protecting groups.
Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of N6-benzoyl-2',3'-isopropylidene adenosine.
Detailed Protocol and Mechanistic Insights
| Step | Procedure | Rationale and Causality |
| 1. 2',3'-O-Isopropylidenation | Adenosine is reacted with acetone or a ketone equivalent in the presence of an acid catalyst. | The cis-diol of the ribose is the most reactive site for acetal formation, leading to the selective protection of the 2' and 3' hydroxyl groups.[8] |
| 2. Transient 5'-OH Protection | The 5'-hydroxyl group is transiently protected, often with a silyl group like tert-butyldimethylsilyl (TBDMS). | This step ensures that the subsequent benzoylation occurs exclusively at the N6-amino group, as the 5'-OH is more nucleophilic. |
| 3. N6-Benzoylation | The N6-amino group is acylated using benzoyl chloride in the presence of a base. | With the hydroxyl groups protected, the N6-amino group is the primary site for acylation.[9] |
| 4. 5'-OH Deprotection | The transient protecting group on the 5'-hydroxyl is selectively removed. | This step regenerates the free 5'-hydroxyl group, making it available for further chemical modifications. |
Spectroscopic Characterization
The structure of N6-benzoyl-2',3'-isopropylidene adenosine is unequivocally confirmed through various spectroscopic techniques.
| Technique | Key Spectral Features |
| ¹H NMR | Characteristic signals for the aromatic protons of the adenine and benzoyl groups, the anomeric proton of the ribose, and the two distinct methyl groups of the isopropylidene moiety. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the benzoyl group and the acetal carbon of the isopropylidene group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₂₀H₂₁N₅O₅).[1] |
Applications in Drug Discovery and Development
N6-benzoyl-2',3'-isopropylidene adenosine is not typically an active pharmaceutical ingredient itself but rather a critical building block in the synthesis of various adenosine analogs.[10][11] These analogs are explored for a wide range of therapeutic applications.
Therapeutic Areas of Interest for Adenosine Analogs:
-
Antiviral Agents: Modified nucleosides can act as chain terminators of viral DNA or RNA synthesis.[1][3]
-
Anticancer Drugs: Adenosine analogs can interfere with cellular signaling pathways and inhibit cancer cell proliferation.[10][11][12]
-
Cardiovascular Therapeutics: Some adenosine derivatives act as vasodilators.[10][11]
-
Neurological Disorders: Adenosine receptor modulators are being investigated for various neurological conditions.
The protected nature of N6-benzoyl-2',3'-isopropylidene adenosine allows for selective modifications at the 5'-position, leading to the development of novel nucleoside-based drugs.[4][5][6]
References
-
SpectraBase. N6-BENZOYL-2',3'-O-ISOPROPYLIDENE-5'-O-[4-(TETRAHYDRO-2H-PYRAN-2-YL)-BUTYL]-ADENOSINE. Available from: [Link].
-
ResearchGate. Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Available from: [Link].
-
PubMed Central. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Available from: [Link].
- Google Patents. CN112341509A - Preparation method of N6-benzoyl adenosine.
-
PubChem. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391. Available from: [Link].
-
Journal of Medicinal Chemistry. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Available from: [Link].
-
MDPI. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Available from: [Link].
-
PubChem. Isopentenyladenosine | C15H21N5O4 | CID 24405. Available from: [Link].
Sources
- 1. N6-Benzoyl-2',3'-isopropylideneadenosine | 39947-04-1 | NB08544 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
